2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide
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Overview
Description
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylpyridinium-4-hydroxybenzolate
- 2-amino-2-methyl-1-propanol
- 2-amino-4,6-dichloropyrimidine
Uniqueness
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide is unique due to its specific structural features, such as the combination of a piperidine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)14-17-11-7-8-12-22(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
InChI Key |
NGDOIPZWTZBHAN-ZENAZSQFSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)C[C@@H]1CCCCN1CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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